molecular formula C9H12BrN3 B3232679 5-Bromo-2-(piperidin-3-yl)pyrimidine CAS No. 1344231-66-8

5-Bromo-2-(piperidin-3-yl)pyrimidine

Cat. No.: B3232679
CAS No.: 1344231-66-8
M. Wt: 242.12
InChI Key: LUSUBOWVVQUTIJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2-piperidin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSUBOWVVQUTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and piperidine derivatives.

    Condensation Reaction: The piperidine derivative is reacted with 5-bromopyrimidine under basic conditions to form the desired product. Common bases used include potassium carbonate or sodium hydride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C) to facilitate the condensation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-3-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions include substituted pyrimidines, piperidinones, and various arylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting various diseases, including cancer and viral infections. Its structural features allow it to interact effectively with biological targets, enhancing its potential as a therapeutic agent.
    • Anticancer Activity : Research indicates that derivatives of 5-Bromo-2-(piperidin-3-yl)pyrimidine exhibit promising anticancer properties by inhibiting specific cancer cell lines.
  • Biological Research
    • Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme inhibitors, where it can bind to active sites of enzymes, thereby blocking substrate access and affecting metabolic pathways.
    • Receptor Modulation : It has been shown to modulate receptor activities, influencing signal transduction pathways critical for cellular communication and function.
  • Organic Synthesis
    • Intermediate for Complex Molecules : this compound acts as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows chemists to construct various derivatives with tailored properties for specific applications.
  • Materials Science
    • Organic Electronics : The compound is being explored for its potential use in developing organic electronic materials due to its unique electronic properties derived from its heterocyclic structure.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting their synthesis and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

5-Bromo-2-(piperidin-1-yl)pyrimidine
  • CAS : 57356-64-6
  • Molecular Formula : C₉H₁₂BrN₃
  • Key Difference : Piperidin-1-yl substituent (vs. piperidin-3-yl).
  • This may affect binding affinity in biological targets .
5-Bromo-2-(piperidin-3-yloxy)pyrimidine
  • CAS : 914347-73-2
  • Molecular Formula : C₉H₁₂BrN₃O
  • Key Difference : Ether linkage (piperidin-3-yloxy group).
  • Impact : The oxygen atom increases polarity, improving aqueous solubility. The hydrochloride derivative (CAS 1632286-11-3) further enhances solubility for in vivo applications .

Heterocyclic Core Modifications

5-Bromo-3-(piperazin-1-yl)pyridin-2-amine
  • CAS : 1335051-33-6
  • Molecular Formula : C₉H₁₃BrN₄
  • Key Difference : Pyridine core (vs. pyrimidine) with a piperazine substituent.
  • Impact : The pyridine ring reduces aromatic nitrogen density, altering electronic properties. The piperazine group introduces an additional basic nitrogen, enhancing solubility and enabling pH-dependent interactions .

Functional Group Variations

5-Bromo-2-hydrazinopyrimidine
  • CAS: Not provided
  • Molecular Formula : C₄H₆BrN₅
  • Key Difference : Hydrazine substituent at position 2.
  • Impact : The hydrazine group increases reactivity, making it a versatile intermediate for condensation reactions. However, reduced stability under oxidative conditions limits its use in long-term studies .
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • CAS : 633328-95-7
  • Key Difference : Chlorine at position 4 and cyclopentylamine substituent.

Lipophilicity and Solubility Modifications

5-Bromo-2-(cyclopropylmethoxy)pyrimidine
  • CAS : 1339137-63-1
  • Molecular Formula : C₈H₉BrN₂O
  • Key Difference : Cyclopropylmethoxy substituent.
  • Impact : The bulky, lipophilic cyclopropyl group enhances membrane permeability, making it suitable for central nervous system (CNS) drug candidates .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Profile Application Focus
This compound 1344231-66-8 C₉H₁₂BrN₃ 242.12 Piperidin-3-yl Moderate (improves as salt) Kinase inhibitors
5-Bromo-2-(piperidin-1-yl)pyrimidine 57356-64-6 C₉H₁₂BrN₃ 242.12 Piperidin-1-yl Lower than 3-yl isomer Structural studies
5-Bromo-2-(piperidin-3-yloxy)pyrimidine 914347-73-2 C₉H₁₂BrN₃O 272.15 Piperidin-3-yloxy High (HCl salt available) Solubility-enhanced APIs
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine 1335051-33-6 C₉H₁₃BrN₄ 257.13 Piperazin-1-yl High (basic nitrogen) GPCR-targeted drugs
5-Bromo-2-(cyclopropylmethoxy)pyrimidine 1339137-63-1 C₈H₉BrN₂O 229.08 Cyclopropylmethoxy High lipophilicity CNS drug candidates

Biological Activity

5-Bromo-2-(piperidin-3-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of the Compound

This compound features a bromine atom at the 5th position of a pyrimidine ring, which is substituted with a piperidin-3-yl group. Its molecular formula is C9H10BrN3C_9H_{10}BrN_3, and it is recognized for its role as an intermediate in organic synthesis and as a building block for pharmaceutical compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential as an anticancer and antiviral agent.
  • Receptor Modulation : It can modulate receptor activity by interacting with receptor sites, influencing signal transduction pathways.
  • DNA/RNA Interaction : There is potential for this compound to interact with nucleic acids, affecting their synthesis and function, which may contribute to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, showing significant antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.69 µM
Escherichia coli2.33 µM
Pseudomonas aeruginosa11.29 µM

These results indicate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. It acts as an inhibitor of specific kinases involved in cancer progression, similar to other pyrimidine derivatives that target dihydrofolate reductase (DHFR) and other cancer-related pathways .

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain kinases involved in cellular signaling pathways associated with cancer cell proliferation. The compound's binding affinity was assessed using molecular docking studies, showing promising results for further development as a therapeutic agent .
  • Antimicrobial Efficacy : Another research focused on the antibacterial properties of this compound against multidrug-resistant strains of bacteria. The study concluded that structural modifications could enhance its potency, making it a candidate for developing new antibiotics .

Applications in Research

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing pharmaceutical compounds with potential anticancer and antimicrobial activities.
  • Organic Synthesis : Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(piperidin-3-yl)pyrimidine
Reactant of Route 2
5-Bromo-2-(piperidin-3-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.